Rovatirelin hydrate

TRH receptor pharmacology radioligand binding receptor occupancy

Rovatirelin hydrate (S-0373, KPS-0373) is a synthetic, orally active, brain-penetrant small-molecule agonist of the thyrotropin-releasing hormone (TRH) receptor, originally discovered by Shionogi & Co. and developed by Kissei Pharmaceutical for spinocerebellar degeneration (SCD).

Molecular Formula C16H28N4O7S
Molecular Weight 420.5 g/mol
CAS No. 879122-87-9
Cat. No. B12782774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovatirelin hydrate
CAS879122-87-9
Molecular FormulaC16H28N4O7S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O
InChIInChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1
InChIKeyOKGVIMQQOHBRRH-RYNPTWSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rovatirelin Hydrate (CAS 879122-87-9): A Differentiated TRH Mimetic for Spinocerebellar Degeneration Research and Procurement


Rovatirelin hydrate (S-0373, KPS-0373) is a synthetic, orally active, brain-penetrant small-molecule agonist of the thyrotropin-releasing hormone (TRH) receptor, originally discovered by Shionogi & Co. and developed by Kissei Pharmaceutical for spinocerebellar degeneration (SCD) [1]. It belongs to the TRH mimetic class but is structurally distinct from peptide-based analogs: it features an oxazolidinone N-terminus, a thiazolyl-alanine middle-part replacing histidine, and a (2R)-2-methylpyrrolidine C-terminus [2]. Rovatirelin hydrate crystallizes as a trihydrate with a molecular weight of 420.5 g/mol and has received orphan drug designation from the European Medicines Agency for spinocerebellar ataxia [3].

Why Generic Substitution Fails: Quantified Non-Interchangeability of TRH Mimetics Including Rovatirelin Hydrate


TRH receptor agonists are not functionally interchangeable despite sharing a common molecular target. Among clinically investigated TRH mimetics, key pharmacological parameters diverge by orders of magnitude: human TRH receptor Ki values range from ~35 nM (montirelin) to ~3,877 nM (taltirelin), oral bioavailability spans 3.9%–41.3%, and CNS exposure varies dramatically depending on transporter substrate profiles [1]. Rovatirelin's specific stereochemistry — (4S,5S,2S,2R) — is essential for activity; even single-configuration epimers show near-complete loss of anti-hypothermic effect [2]. Substituting rovatirelin with taltirelin or another TRH analog in SCD research would alter receptor occupancy kinetics, brain exposure, and pharmacodynamic duration, invalidating dose-response relationships established for rovatirelin and potentially yielding negative results not because the mechanism is ineffective, but because the wrong molecule was deployed at the wrong exposure level [3]. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for Rovatirelin Hydrate: Head-to-Head Data Against Taltirelin and TRH


Human TRH Receptor Binding Affinity: 5.5-Fold Higher Affinity Than Taltirelin

Rovatirelin binds to the human TRH receptor with a Ki of 702 nM, compared to taltirelin's Ki of 3,877 nM — representing 5.5-fold higher affinity [1]. Both values were determined in the same study using competitive displacement of radioligand from human TRH receptor preparations, eliminating inter-laboratory variability [1]. For broader context, montirelin and taltirelin show rat brain Ki values of 35.2 nM and 311 nM respectively [2], highlighting the wide affinity range across the class. Rovatirelin's Ki advantage over taltirelin is validated across multiple independent publications [1].

TRH receptor pharmacology radioligand binding receptor occupancy

In Vivo CNS Potency: 100-Fold Higher Anti-Hypothermic Effect Than TRH After Intravenous Administration

Rovatirelin demonstrates a 100-fold higher CNS effect than endogenous TRH (protirelin) when assessed by the reserpine-induced hypothermia reversal assay in mice after intravenous administration [1]. This model is a classical in vivo pharmacodynamic readout of TRH receptor-mediated CNS activity. The effective dose for increasing rectal body temperature by 1°C per hour is dramatically lower for rovatirelin, reflecting superior intrinsic activity and/or pharmacokinetic properties that translate into in vivo potency gains over the native ligand [1]. Taltirelin was not directly compared in this specific assay within the same study, but cross-study evidence indicates taltirelin's CNS potency advantage over TRH is substantially more modest [2].

CNS pharmacology TRH mimetic potency reserpine-induced hypothermia

Ataxia Model Efficacy: ~10-Fold Lower Minimal Effective Oral Dose Than Taltirelin in Cytosine Arabinoside-Induced Rats

In the cytosine arabinoside (Ara-C)-induced ataxia rat model — a sporadic SCD model — rovatirelin significantly decreased the fall index (a primary motor function endpoint) at oral doses of ≥3 mg/kg, whereas taltirelin required ≥30 mg/kg to achieve comparable amelioration of motor dysfunction [1]. Both compounds were tested in the same study, providing a direct, internally controlled comparison. Rovatirelin additionally produced a dose-dependent increase in locomotor activity and elevated acetylcholine levels in the medial prefrontal cortex and dopamine levels in the nucleus accumbens at ≥3 mg/kg, mechanistic readouts not achieved by taltirelin at equivalent low doses [1]. A separate study in the rolling mouse Nagoya (RMN) hereditary ataxia model confirmed that rovatirelin (1–30 mg/kg) dose-dependently reduced the fall index more potently than taltirelin (3–100 mg/kg) [2].

spinocerebellar degeneration motor dysfunction ataxia animal model

Oral Bioavailability: 1.9-Fold (Rat) and 2.2-Fold (Dog) Higher Than Taltirelin

Rovatirelin's oral bioavailability was quantified as 7.3% in rats and 41.3% in dogs in a dedicated non-clinical pharmacokinetic study [1]. The corresponding values for taltirelin, determined independently in a disposition study from the same drug class, are 3.9% (rat) and 18.5% (dog) [2]. This represents an approximate 1.9-fold and 2.2-fold bioavailability advantage for rovatirelin in rat and dog, respectively. Plasma protein binding of rovatirelin across rats, dogs, and humans was uniformly low at approximately 15%, suggesting minimal species-dependent binding variability [1]. Rovatirelin's absorption, brain penetration, and brain stability were explicitly reported as superior to taltirelin when evaluated in the same investigative program [1].

oral pharmacokinetics bioavailability cross-species ADME

Duration of Central Noradrenergic Activation: More Potent and Longer-Acting Than Taltirelin

In a direct electrophysiological and neurochemical comparison, rovatirelin increased the spontaneous firing rate of isolated rat locus coeruleus (LC) noradrenergic neurons at bath concentrations of 10–1,000 nM [1]. Oral rovatirelin (10 or 30 mg/kg) upregulated c-Fos expression in the LC and elevated extracellular noradrenaline (NA) levels in the medial prefrontal cortex (mPFC) of rats [1]. Both the NA level increase and the enhancement of locomotor activity were quantitatively described as 'more potent and longer acting' than those produced by taltirelin at equivalent doses, as assessed within the same study [1]. The TRH receptor antagonist chlordiazepoxide blocked the rovatirelin-induced firing rate increase, confirming receptor-mediated specificity [1]. Acid-sensitive K+ channel involvement in the mechanism was also demonstrated: lowering extracellular pH increased LC firing, and rovatirelin failed to further increase firing under these conditions, indicating shared mechanistic pathways [1].

noradrenergic system locus coeruleus locomotor activity CNS pharmacodynamics

Clinical Ataxia Improvement: Pooled Phase III SARA Score Reduction of −1.64 vs −1.03 Placebo (Δ −0.61; p=0.029)

Two randomized, double-blind, placebo-controlled Phase III trials (KPS1301 and KPS1305) enrolled patients with predominant cerebellar ataxia (SCA6, SCA31, or cortical cerebellar atrophy). Individual trials did not achieve statistical significance on the primary endpoint (change in total SARA score); however, a pre-specified pooled analysis (n=278; rovatirelin 2.4 mg, n=140; placebo, n=138) yielded an adjusted mean SARA score change of −1.64 in the rovatirelin group versus −1.03 in the placebo group, a difference of −0.61 (95% CI: −1.16 to −0.06; p=0.029) [1]. This represented the first demonstration of a drug effect on the internationally recognized SARA score in SCD, and Kissei submitted a marketing application in Japan based on these data, though PMDA requested additional confirmatory evidence [2]. An additional Phase III trial was initiated in March 2025 to verify superiority over placebo [2]. Notably, taltirelin (Ceredist), the only marketed TRH mimetic for SCD in Japan, was approved based on a different and less standardized rating scale, and no Phase III SARA-based data of comparable rigor exist for taltirelin or any other TRH analog [1].

spinocerebellar ataxia SARA score Phase III clinical trial pooled analysis

Recommended Procurement and Research Application Scenarios for Rovatirelin Hydrate Based on Quantitative Differentiation Evidence


Preclinical SCD Efficacy Studies Requiring an Orally Active TRH Agonist with Validated In Vivo Potency Superiority Over Taltirelin

Researchers using the cytosine arabinoside-induced ataxia rat model or the rolling mouse Nagoya hereditary ataxia model should select rovatirelin hydrate over taltirelin because rovatirelin achieves significant motor function improvement at ≥3 mg/kg oral dose, compared to ≥30 mg/kg for taltirelin — a ≥10-fold potency advantage confirmed in the same experimental systems [1][2]. This dose-sparing property reduces compound consumption, minimizes potential off-target effects, and aligns the dose range with clinically relevant exposure levels. The compound's brain-penetrant profile and sustained noradrenergic activation further support chronic dosing protocols where once-daily administration is desired [3].

Human TRH Receptor Pharmacology Studies Requiring Defined Receptor Affinity and Comparative Binding Data

For radioligand binding displacement assays or receptor occupancy studies using human TRH receptor preparations, rovatirelin hydrate provides a well-characterized reference agonist with a Ki of 702 nM — 5.5-fold more potent than taltirelin (Ki 3,877 nM) in the same assay system [4]. This quantitative affinity difference enables rovatirelin to serve as a higher-affinity pharmacological tool for probing TRH receptor function, and the availability of head-to-head binding data allows researchers to benchmark new TRH ligands against both rovatirelin and taltirelin within a single comparative framework [4].

Translational SCD Clinical Trial Design and Biomarker Development Leveraging SARA Score Validated Compound

Investigators planning clinical studies or developing translational biomarkers for spinocerebellar ataxia can reference rovatirelin as the only TRH mimetic with published Phase III SARA score efficacy data [5]. The pooled analysis effect size (SARA change: −1.64 rovatirelin vs −1.03 placebo; Δ −0.61; p=0.029) provides a quantitative benchmark for power calculations in future trial design. Rovatirelin's defined metabolic pathway (CYP3A4/5-mediated TAMP formation, P-gp substrate behavior) [6] and low plasma protein binding (∼15% across species) [7] further support its use in pharmacokinetic-pharmacodynamic modeling for dose optimization in patient populations.

Stereochemical Structure-Activity Relationship Studies of Non-Peptide TRH Mimetics

Medicinal chemistry programs exploring TRH receptor agonists can use rovatirelin hydrate as the reference (4S,5S,2S,2R) stereoisomer with demonstrated 100-fold in vivo potency over TRH [8]. The comprehensive SAR data for all 16 stereoisomers is published, showing that epimerization at the (4R,5R,2R,2S) configuration completely abolishes anti-hypothermic activity [8]. This stereochemical stringency makes rovatirelin hydrate an essential control compound for verifying stereochemical integrity in synthetic TRH mimetic libraries, and its crystallographically characterized trihydrate form provides a stable solid-state reference standard [9].

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